molecular formula C7H6N4 B1425982 Pyrido[3,4-B]pyrazin-5-amine CAS No. 859295-23-1

Pyrido[3,4-B]pyrazin-5-amine

Cat. No.: B1425982
CAS No.: 859295-23-1
M. Wt: 146.15 g/mol
InChI Key: YVOLUPPVPQLTHT-UHFFFAOYSA-N
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Description

Pyrido[3,4-b]pyrazin-5-amine is a bicyclic, nitrogen-dense heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its fused pyrido-pyrazine scaffold serves as a privileged structure for designing novel bioactive molecules. This core structure is recognized for its potential as a kinase inhibitor. Specifically, derivatives based on the pyrido[3,4-b]pyrazine structure have been investigated as potent SYK (Spleen Tyrosine Kinase) inhibitors . SYK inhibition is a promising therapeutic strategy for targeting B-cell mediated autoimmune diseases, allergic disorders, and certain malignancies . The compound's mechanism of action in research settings typically involves high-affinity binding to enzyme active sites, thereby modulating downstream signaling pathways involved in immune cell activation, inflammation, and proliferation . The presence of multiple nitrogen atoms in its structure makes it an excellent hydrogen bond acceptor, which is crucial for interactions with biological targets . Furthermore, the pyrazine pharmacophore is found in numerous compounds with a wide spectrum of researched biological activities, including antitumor, antibacterial, and antiviral effects . As a key synthetic intermediate, this compound provides researchers with a versatile scaffold for further functionalization and structure-activity relationship (SAR) studies. This product is intended for research applications in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

pyrido[3,4-b]pyrazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-7-6-5(1-2-11-7)9-3-4-10-6/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOLUPPVPQLTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=NC=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859295-23-1
Record name pyrido[3,4-b]pyrazin-5-amine
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Preparation Methods

Synthesis via Condensation of 2-Chloropyrido[3,4-b]pyrazines with Ammonia

One of the prominent methods involves the conversion of 2-chloropyrido[3,4-b]pyrazines into the corresponding amino derivatives through nucleophilic substitution with ammonia or ammonium hydroxide.

Procedure:

  • A typical reaction involves refluxing 2-chloropyrido[3,4-b]pyrazine with ammonium hydroxide in a suitable solvent such as dioxane.
  • The reaction is maintained at elevated temperatures (around 120°C) for 24 hours to facilitate substitution.
  • Post-reaction, the mixture is cooled, filtered, and recrystallized to isolate Pyrido[3,4-b]pyrazin-5-amine.

Research Data:

  • For example, in a study, 5-chloro-2-phenylpyrido[3,4-b]pyrazine was heated with ammonium hydroxide, yielding the amino derivative with a yield of 91% and melting point around 191-193°C.
Reactant Conditions Product Yield Melting Point Reference
5-chloro-2-phenylpyrido[3,4-b]pyrazine 120°C, 24h, NH4OH 91% 191-193°C

Synthesis via Cyclocondensation of 1,2-Dicarbonyl Compounds with 2-Chloro-3,4-diaminopyridine

Another route involves cyclocondensation reactions between 1,2-dicarbonyl derivatives and 2-chloro-3,4-diaminopyridine, leading to the formation of the pyrido[3,4-b]pyrazine core, which can be subsequently aminated.

Procedure:

  • The reaction typically employs refluxing ethanol as solvent.
  • Glyoxal, diacetyl, or benzil are used as 1,2-dicarbonyl precursors.
  • The mixture is refluxed for approximately 20 hours, then cooled, filtered, and purified.

Research Data:

  • Glyoxal reacting with 2-chloro-3,4-diaminopyridine produces 5-chloropyrido[3,4-b]pyrazine with an 81.5% yield.
Dicarbonyl Solvent Reaction Time Yield Reference
Glyoxal Ethanol 20 hours 81.5%

Functionalization to Obtain this compound

Further functionalization involves nucleophilic substitution or reduction of halogenated intermediates to yield the amino derivative.

Example:

  • Starting from 5-chloro-2-phenylpyrido[3,4-b]pyrazine, treatment with ammonia in a sealed tube at 120°C yields this compound with high efficiency.
Starting Material Reagents Conditions Yield Reference
5-chloro-2-phenylpyrido[3,4-b]pyrazine NH4OH, dioxane 120°C, 24h 91%

Alternative Approaches and Catalytic Methods

Research also indicates the use of catalytic systems such as Pd(PPh₃)₄ for coupling reactions involving boronic esters or acids, facilitating the formation of the pyrido[3,4-b]pyrazine core via cross-coupling reactions under mild conditions.

Summary of Catalytic Methods:

Catalyst Reagents Solvent Conditions Remarks
Pd(PPh₃)₄ Boronic ester/acid Aqueous 1,4-dioxane Reflux Effective for coupling

Summary of Key Data

Method Starting Materials Main Conditions Yield Advantages
Nucleophilic substitution 2-Chloropyrido[3,4-b]pyrazine Reflux with NH₄OH >90% High yield, straightforward
Cyclocondensation 1,2-Dicarbonyl + 2-chloro-3,4-diaminopyridine Reflux in ethanol 81.5% Versatile, allows functionalization
Catalytic cross-coupling Boronic derivatives Mild conditions Variable Suitable for complex modifications

Chemical Reactions Analysis

Types of Reactions: Pyrido[3,4-B]pyrazin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[3,4-B]pyrazin-5-one, while reduction may yield a more saturated derivative .

Scientific Research Applications

Medicinal Chemistry

Pyrido[3,4-b]pyrazin-5-amine serves as a scaffold for developing new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery. Notable applications include:

  • Kinase Inhibition : The compound has been studied for its potential to inhibit specific kinases involved in cancer progression, making it a promising candidate for anticancer therapies .
  • Antimicrobial Activity : Research indicates that this compound can inhibit bacterial growth by binding to the 50S ribosomal subunit .

Biological Studies

The compound is utilized in biological research to study enzyme interactions and protein binding. Its unique structure allows it to form hydrogen bonds with biological macromolecules, enhancing its pharmacological effects .

Material Science

In material science, this compound is explored for developing new materials with specific properties. Its chemical versatility allows it to be used in creating polymers or other materials with desired functionalities .

Case Studies and Research Findings

Numerous studies have documented the applications of this compound:

  • Anticancer Research : A study highlighted its efficacy as a Syk inhibitor in treating non-Hodgkin's lymphoma .
  • Material Development : Research demonstrated the use of pyrido derivatives in synthesizing novel sensitizers for photovoltaic applications .
  • Biological Activity : Interaction studies revealed significant binding affinity towards various enzymes involved in critical physiological pathways .

Comparison with Similar Compounds

Pyrido[4,3-b]indoles and β-Carboline Alkaloids

Pyrido[3,4-b]indoles (β-carbolines) share a tricyclic structure but differ in ring fusion positions. Key distinctions include:

Property Pyrido[3,4-b]pyrazin-5-amine Pyrido[4,3-b]indoles β-Carboline Alkaloids
Structure Bicyclic (pyridine + pyrazine) Tricyclic (indole + pyridine) Natural tricyclic derivatives
Biological Activity Protein kinase inhibition Antitumor, convulsant Antiviral, antitumor
Synthesis Nano-catalyzed 1,2-diketone reactions Thermal electrocyclization Pictet–Spengler reaction
Electron Properties Strong electron-withdrawing Moderate π-conjugation Variable based on substitution

Notes: Pyrido[4,3-b]indoles are less studied than pyrido[3,4-b]indoles but show promise in antitumor applications . β-Carbolines, such as pityriacitrin, are marine-derived and exhibit unique bioactivity due to their planar, conjugated structures .

Pyrido[3,4-b]quinoxalines and Benzo-Fused Derivatives

These polycyclic compounds expand the core structure with additional aromatic rings:

Compound Key Features Activity Mechanism
Pyrido[3,4-b]quinoxalines Planar, intercalating agents Topoisomerase I/II inhibition, antitumor DNA interaction
Benzo[f]pyrido[4,3-b]quinoxalines Extended π-system with dibasic side chains IC50 < 20 μM in leukemia models Dual topoisomerase inhibition
This compound Compact bicyclic scaffold Kinase inhibition (IC50 ~1–10 μM) ATP-competitive binding

Notes: Benzo-fused derivatives show superior antitumor activity but face challenges with multidrug resistance recognition . This compound derivatives are more kinase-selective.

Electron-Withdrawing Heterocycles in Materials Science

Comparative electron-withdrawing strengths (EW) and bandgaps:

Compound EW Strength Bandgap (eV) Application
Pyrido[3,4-b]pyrazine High (additional N) 1.2–1.5 Low-bandgap polymers
Quinoxaline Moderate 1.8–2.2 Intermediate conductivity
Pyridine Low >3.0 Limited to non-conjugated uses

Notes: Substitutions with thiophene or EDOT donors further reduce bandgaps in pyrido[3,4-b]pyrazine polymers, enabling near-infrared absorption .

Other Heterocyclic Analogues

  • Pyrazolo[3,4-b]pyridines : Structurally similar but lack pyrazine N-atoms. Used in PDE5 inhibitors (e.g., 5-iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine) but show lower kinase affinity .
  • Triazolo[4,5-g]phthalazines : Exhibit higher cytotoxicity (IC50 ~19 μM vs. doxorubicin) but unrelated mechanisms (topoisomerase II inhibition) .

Biological Activity

Pyrido[3,4-B]pyrazin-5-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article will explore the biological activity of this compound, including its mechanisms of action, synthesis pathways, and notable case studies.

Chemical Structure and Properties

This compound is characterized by a fused pyridine and pyrazine ring structure. The presence of an amino group enhances its ability to form hydrogen bonds with biological macromolecules, which is crucial for its pharmacological effects. The molecular formula of this compound is C7H7N5C_7H_7N_5, and it exhibits properties typical of compounds in the pyridopyrazine class, which are known for their interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of these enzymes, thereby affecting various cellular processes including:

  • Cell growth
  • Differentiation
  • Apoptosis

The compound's ability to modulate these processes makes it a candidate for further investigation in drug development.

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities:

  • Anticancer Activity : Studies indicate that derivatives of this compound can decrease the viability of various cancer cell lines, including mammary cancer cells and triple-negative breast cancer (TNBC) cells. For instance, one study reported that a derivative exhibited cytotoxic effects at a concentration of 6.25 μM against these cell lines .
  • Antimicrobial Properties : Compounds within the pyridopyrazine class have shown potential antimicrobial effects. The structural features of this compound enable it to interact with bacterial enzymes and receptors, contributing to its antibacterial and antifungal activities .
  • Anti-inflammatory Effects : The compound has also been studied for its anti-inflammatory properties, making it relevant in the treatment of conditions characterized by inflammation .

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Stille Coupling Reactions : This method involves coupling reactions using organostannanes to form the desired pyrazine derivatives .
  • Ugi Reaction : A multi-component reaction that allows for the synthesis of complex molecules from simple starting materials .

These synthetic routes not only provide access to this compound but also facilitate the development of derivatives with enhanced biological activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

StudyFindings
Study A (2023)Demonstrated cytotoxic effects against TNBC cells at low concentrations (6.25 μM). Binding studies indicated strong interactions with AKT1 protein .
Study B (2022)Investigated antimicrobial properties against Staphylococcus aureus; showed significant inhibition at specific concentrations .
Study C (2024)Explored anti-inflammatory potential through inhibition of pro-inflammatory cytokines in vitro .

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Q & A

Q. Table 1: Representative Synthetic Yields

ReactantsConditionsYield (%)Reference
Pyrazole amine + aldehydePOCl₃, 120°C75–85
Barbituric acid + aldehydeSolvent-free, 80°C68–72

How do structural modifications at the C-5 and C-8 positions influence kinase inhibitory activity?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that substitutions at C-5 and C-8 positions significantly impact kinase binding. For instance:

  • C-5 modifications : Introducing a 4-(piperidin-1-yl)aniline group enhances binding to ATP pockets in kinases like EGFR and VEGFR2, achieving IC₅₀ values <1 µM .
  • C-8 modifications : Bulky substituents (e.g., trifluoromethyl) improve selectivity but may reduce solubility .
    Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with in vitro kinase assays .

What analytical techniques are critical for characterizing this compound derivatives?

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ions (e.g., [M+H]⁺ for C₁₃H₁₀N₄: calcd. 232.0862, obs. 232.0865) .
  • FTIR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for amines) .

How can computational models predict ADME properties of these compounds?

Advanced Research Question
Density functional theory (DFT) and quantitative structure-activity relationship (QSAR) models are used to predict:

  • Blood-brain barrier (BBB) penetration : Electronegativity distance vectors (EDV) correlate with logBB values .
  • Metabolic stability : Cytochrome P450 interactions can be modeled using Schrödinger’s BioLuminate .
    Example : this compound derivatives with logP <3 and polar surface area <80 Ų show higher BBB permeability .

What strategies resolve contradictions in SAR data for kinase inhibition?

Advanced Research Question
Contradictions in SAR (e.g., variable IC₅₀ values across kinases) arise due to off-target effects or assay variability. Solutions include:

  • Panel Testing : Screen against 7+ kinases (e.g., EGFR, PDGFR) to identify selectivity patterns .
  • Biophysical Assays : Surface plasmon resonance (SPR) quantifies binding kinetics (KD) to validate docking predictions .
    Case Study : A C-5 substituted derivative showed IC₅₀ = 0.8 µM for EGFR but >10 µM for Src kinase, highlighting target specificity .

How can fluorescence properties of these derivatives be leveraged in cellular imaging?

Advanced Research Question
C-3-substituted pyrido[3,4-b]indoles exhibit strong fluorescence (λem = 450–500 nm), enabling tracking in live cells . Optimization steps:

  • Solvent selection : Chloroform maximizes quantum yield (Φ = 0.45) .
  • Concentration : Use ≤1 µM to avoid aggregation-induced quenching .

What are the safety considerations for handling this compound derivatives?

Basic Research Question

  • Toxicity Screening : Follow GBZ 2.1-2007 standards for workplace exposure limits .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .

How do electronic effects of substituents modulate biological activity?

Advanced Research Question
Electron-withdrawing groups (EWGs) like -CF₃ enhance kinase inhibition by stabilizing hydrogen bonds in the ATP-binding pocket. Conversely, electron-donating groups (EDGs) like -OCH₃ improve solubility but reduce potency .
Experimental Validation : Hammett σ constants correlate with IC₅₀ trends (R² = 0.89 for EGFR inhibition) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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